C12FDG

描述

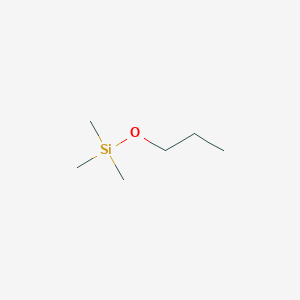

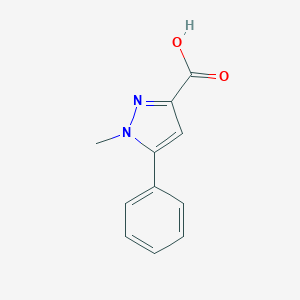

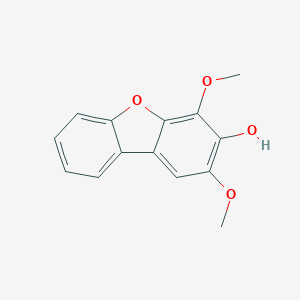

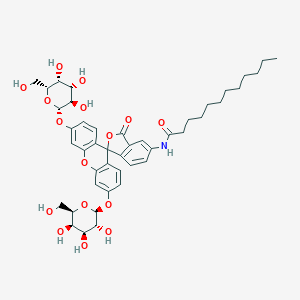

- 它包含一个共价连接到荧光素部分的12碳亲脂性尾部。

- 经β-半乳糖苷酶切割后,它会产生一种荧光产物,该产物很可能由于掺入细胞膜而被很好地保留在细胞内 .

C12FDG: 是一种用于检测β-半乳糖苷酶活性的亲脂性绿色荧光底物。

科学研究应用

作用机制

靶点: β-半乳糖苷酶。

途径: C12FDG的裂解产生荧光产物,从而可以定量酶活性。

生化分析

Biochemical Properties

N6-Ethenoadenine is a substrate for the enzyme β-galactosidase . Upon enzymatic cleavage by β-galactosidase, fluorescein is released and its fluorescence can be used to quantify β-galactosidase activity . The fluorescence intensity can be quantitatively related to the level of gene expression .

Cellular Effects

N6-Ethenoadenine has been used for the detection of lacZ in living cells . Due to its lipophilic nature, it can be used for the analysis of lacZ and SA-bGal activity in tissue sections, tissue biopsies, and in vivo . It has been reported that there is an increase in the percent of circulating N6-Ethenoadenine positive peripheral blood mononuclear cells (PBMCs) that is commensurate with increases in age and senescence-related serum biomarkers .

Molecular Mechanism

The molecular mechanism of N6-Ethenoadenine involves its enzymatic cleavage by β-galactosidase . Once inside the cell, the substrate is cleaved by β-galactosidase producing a fluorescent product that is well retained by the cells, probably by incorporation of the lipophilic tail within the cell membrane .

Dosage Effects in Animal Models

The dosage effects of N6-Ethenoadenine in animal models have not been extensively studied. It is known that N6-Ethenoadenine is more sensitive than FDG for beta-galactosidase activity determinations in animal cells .

Metabolic Pathways

N6-Ethenoadenine is involved in the metabolic pathway of β-galactosidase . Upon enzymatic cleavage by β-galactosidase, fluorescein is released .

Transport and Distribution

Once inside the cell, N6-Ethenoadenine is cleaved by β-galactosidase producing a fluorescent product that is well retained by the cells, probably by incorporation of the lipophilic tail within the cell membrane .

Subcellular Localization

Given its lipophilic nature and its role as a substrate for β-galactosidase, it is likely that it is localized within the cell where this enzyme is active .

准备方法

合成路线: C12FDG的合成涉及将荧光素衍生物与半乳糖部分偶联。

反应条件: 具体的合成条件可能有所不同,但通常涉及酯化或酰胺化反应。

工业生产: 虽然在工业上应用不广泛,但this compound可以在实验室规模上合成。

化学反应分析

反应: C12FDG在β-半乳糖苷酶的作用下发生酶促裂解。

常用试剂: 酶(β-半乳糖苷酶)、溶剂(DMSO、PBS)和缓冲液。

主要产物: 裂解产生的荧光产物。

相似化合物的比较

独特性: 与其他荧光底物相比,C12FDG的亲脂性尾部增强了细胞保留性。

类似化合物: 没有直接类似物,但相关的化合物包括用于各种酶的荧光素基底物。

属性

IUPAC Name |

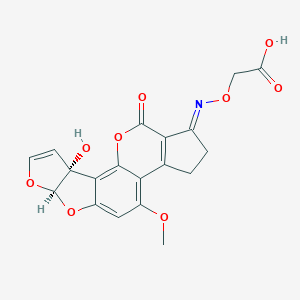

N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H55NO16/c1-2-3-4-5-6-7-8-9-10-11-34(48)45-23-12-15-27-26(18-23)41(55)61-44(27)28-16-13-24(56-42-39(53)37(51)35(49)32(21-46)59-42)19-30(28)58-31-20-25(14-17-29(31)44)57-43-40(54)38(52)36(50)33(22-47)60-43/h12-20,32-33,35-40,42-43,46-47,49-54H,2-11,21-22H2,1H3,(H,45,48)/t32-,33-,35+,36+,37+,38+,39-,40-,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIWIQKBDGZFQR-PIVCGYGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H55NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595372 | |

| Record name | N-[3',6'-Bis(beta-D-galactopyranosyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138777-25-0 | |

| Record name | N-[3',6'-Bis(beta-D-galactopyranosyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。